

# cross-verification of p-[(p-aminophenyl)azo]benzoic acid properties with published literature

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## Compound of Interest

Compound Name: *p-[(p-aminophenyl)azo]benzoic acid*

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## A Comprehensive Analysis of p-[(p-aminophenyl)azo]benzoic Acid: A Guide for Researchers

This guide provides a detailed comparison of the physicochemical properties, synthesis, and potential applications of **p-[(p-aminophenyl)azo]benzoic acid**, cross-verified with published scientific literature. The information is intended for researchers, scientists, and professionals in the field of drug development.

### Physicochemical Properties

**p-[(p-aminophenyl)azo]benzoic acid** is an aromatic azo compound characterized by the presence of both a carboxylic acid and an amino functional group, linked by an azo bridge. These features contribute to its unique chemical and physical properties. A summary of its key quantitative data is presented below.

Property	Value	Source
Molecular Formula	C13H11N3O2	[1][2]
Molecular Weight	241.25 g/mol	[1][3]
CAS Number	6925-48-0	[1][2]
Boiling Point	485.4°C at 760 mmHg	[2]
Density	1.29 g/cm <sup>3</sup>	[2]
Appearance	Orange-gold plates (recrystallized)	[4]
Melting Point	248.5–249.5°C (corrected, for the related p-phenylazobenzoic acid)	[4]

## Experimental Protocols

### Synthesis of Azo Compounds:

A general method for the synthesis of aromatic azo compounds involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound. For the synthesis of derivatives of p-aminobenzoic acid (PABA), the following general procedure is often employed[5]:

- **Diazotization of p-aminobenzoic acid:** PABA is dissolved in an acidic solution (e.g., hydrochloric acid and water) and cooled to below 5°C. An ice-cold solution of sodium nitrite is then added dropwise to form the diazonium salt. The reaction is exothermic and the temperature must be carefully controlled.
- **Azo Coupling:** A cold solution of a coupling agent (in this case, an aniline derivative) is prepared. The cold diazonium salt solution is then slowly added to this solution, resulting in the formation of the azo compound.

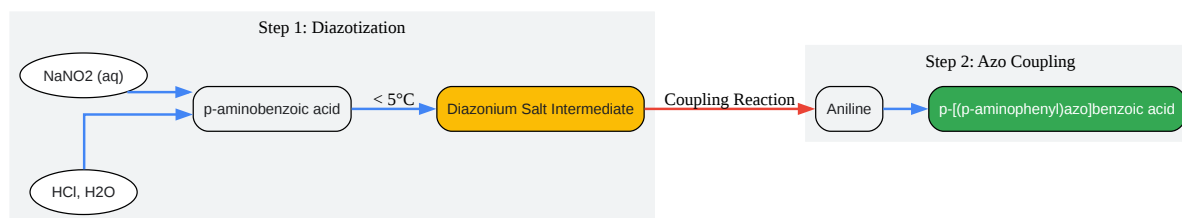
### Spectroscopic Analysis:

The structural characterization of **p-[(p-aminophenyl)azo]benzoic acid** and similar compounds typically involves the following spectroscopic techniques[6]:

- **Fourier-Transform Infrared (FT-IR) Spectroscopy:** To identify the functional groups present in the molecule. The spectrum is typically recorded in the range of 4000-400  $\text{cm}^{-1}$ . Key vibrational bands to look for include N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and N=N stretching (azo group).
- **Ultraviolet-Visible (UV-Vis) Spectroscopy:** To determine the electronic absorption properties of the compound, which are largely dictated by the azo chromophore. The absorption spectrum is usually recorded in a suitable solvent within the 200-800 nm range.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** To elucidate the detailed molecular structure. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically acquired. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference like tetramethylsilane (TMS).

## Logical Relationship of Synthesis

The synthesis of **p-[(p-aminophenyl)azo]benzoic acid** follows a logical two-step process, starting from the readily available p-aminobenzoic acid.



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Caption: Synthetic pathway for **p-[(p-aminophenyl)azo]benzoic acid**.

## Significance and Potential Applications

The azo chromophore is a key functional group in many dyes and pigments due to its ability to absorb light in the visible region[7]. The presence of both a carboxylic acid and an amino group in **p-[(p-aminophenyl)azo]benzoic acid** allows for further chemical modifications, making it a versatile building block for the synthesis of a wide range of derivatives with tailored properties[7].

Derivatives of p-aminobenzoic acid are known to possess a variety of biological activities, including anti-inflammatory and antimicrobial effects[8][9]. While specific biological data for **p-[(p-aminophenyl)azo]benzoic acid** is not extensively documented in the provided literature, its structural similarity to other bioactive PABA derivatives suggests it could be a candidate for further investigation in drug discovery and development. The azo linkage is also of interest in the design of photoresponsive materials[7].

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